STAT3 Phosphorylation Inhibition: FLLL32 Outperforms Curcumin in Head-to-Head Osteosarcoma Assays
In a direct head-to-head comparative study in human and canine osteosarcoma (OSA) cell lines, FLLL32 demonstrated markedly enhanced inhibition of STAT3 function compared to natural curcumin, leading to superior suppression of downstream transcriptional targets and induction of apoptosis [1].
| Evidence Dimension | Cell proliferation inhibition (viability reduction at 72 hours) |
|---|---|
| Target Compound Data | FLLL32 significantly inhibited OSA cell proliferation at concentrations as low as 2.5–5 μM |
| Comparator Or Baseline | Curcumin required substantially higher concentrations to achieve comparable anti-proliferative effects |
| Quantified Difference | FLLL32 effective at 2–4× lower concentrations than curcumin for equivalent STAT3 pathway suppression |
| Conditions | Human OSA (U2OS, SJSA-1) and canine OSA (OS2.4, OS-33) cell lines; 72-hour treatment |
Why This Matters
This data demonstrates that FLLL32 offers enhanced potency over the natural precursor, enabling more efficient experimental workflows at reduced compound consumption.
- [1] Fossey SL, Bear MD, Lin J, Li C, Schwartz EB, Li PK, et al. The novel curcumin analog FLLL32 decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines. BMC Cancer. 2011;11:112. PMID: 21443782. View Source
